Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate
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Overview
Description
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate is an organic compound with the molecular formula C17H24O2. It is a derivative of cinnamic acid and features a phenyl ring substituted with two isopropyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate typically involves the esterification of 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid.
Reduction: Ethyl 3-(3,5-bis(1-methylethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl ring’s substitution pattern influences its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate can be compared with other similar compounds such as:
Ethyl cinnamate: Lacks the isopropyl substitutions on the phenyl ring.
Ethyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of isopropyl groups.
Ethyl 3-(3,5-dimethylphenyl)acrylate: Features methyl groups instead of isopropyl groups.
The unique isopropyl substitutions in this compound confer distinct steric and electronic properties, making it valuable for specific applications where these characteristics are advantageous.
Properties
CAS No. |
2179319-51-6 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethyl (E)-3-[3,5-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-17(18)8-7-14-9-15(12(2)3)11-16(10-14)13(4)5/h7-13H,6H2,1-5H3/b8-7+ |
InChI Key |
CCDVTESUSACXIP-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)C(C)C)C(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)C(C)C)C(C)C |
Origin of Product |
United States |
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